四氢嘧啶-4(1H)-酮

描述

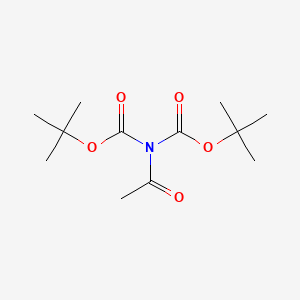

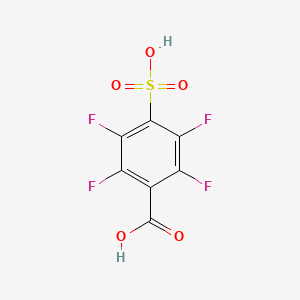

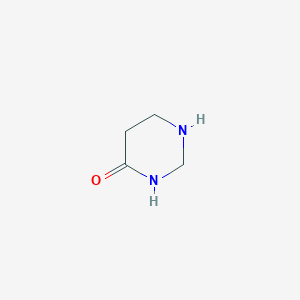

Tetrahydropyrimidin-4(1H)-one derivatives are a class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including antibacterial, antifungal, and antidiabetic properties. These compounds are characterized by a six-membered ring containing nitrogen atoms at positions 1 and 3, with a ketone functionality at position 4. The structural diversity within this class of compounds is achieved through various synthetic strategies and the introduction of different substituents, which can significantly influence their biological activity and physical properties .

Synthesis Analysis

The synthesis of tetrahydropyrimidin-4(1H)-one derivatives can be accomplished through several methods. One approach involves the base-catalyzed reactions of nucleophilic reagents with carbodiimides, which are obtained by the aza-Wittig reaction of iminophosphorane with aromatic isocyanates. This method has been used to synthesize heterocyclic tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidinone derivatives . Another synthetic route is the Biginelli reaction, which has been modified to use vicinal diols, ethyl acetoacetate, and urea in the presence of lead tetraacetate to produce 3,4-dihydropyrimidin-2(1H)-one derivatives . Additionally, pyridinium triflate has been employed as a catalyst under microwave conditions to synthesize 3,4-dihydropyrimidin-2(1H)-ones, demonstrating the versatility of synthetic methods available for these compounds .

Molecular Structure Analysis

The molecular structure and conformation of tetrahydropyrimidin-4(1H)-one derivatives are influenced by the nature of the substituents and the synthetic pathways employed. Crystal structure determination has been used to understand the influence of structural modifications on the overall geometry of these molecules. In some cases, 3D supramolecular architectures are formed in the crystals through self-assembly via stacking interactions and various hydrogen bonds . The stereoselective synthesis of 1,3-syn- and -anti-tetrahydropyrimidinones has also been reported, showcasing the ability to control the stereochemistry of these compounds through substrate-controlled cyclization reactions .

Chemical Reactions Analysis

Tetrahydropyrimidin-4(1H)-one derivatives can undergo a variety of chemical reactions, which are essential for further functionalization and diversification. For instance, acid hydrolysis of diaminopyrido[2,3-d]pyrimidines can yield oxopyrido[2,3-d]pyrimidines, while cyclization of Michael adducts with guanidine affords amino-oxopyrido[2,3-d]pyrimidines . These reactions demonstrate the reactivity of the pyrimidinone core and its potential for generating a wide array of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidin-4(1H)-one derivatives are closely related to their molecular structures. The introduction of various substituents can alter properties such as solubility, melting point, and stability. Spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry are commonly used to characterize these compounds and confirm their structural assignments . The ability to fine-tune the physical and chemical properties of these derivatives through synthetic modifications is crucial for their development as therapeutic agents.

科学研究应用

合成和化学性质

四氢嘧啶-4(1H)-酮及其衍生物在各种合成过程中起着重要作用,特别是在绿色化学中。Kęciek等人(2020)探索了合成3,4-二氢嘧啶-2(1H)-酮的环境友好条件,强调了它们的治疗和药理特性,以及它们在制药化学中作为中间体的作用(Kęciek等人,2020)。此外,Fisyuk(2012)对四氢嘧啶-2(1H)-酮的合成相关信息进行了分类,强调了它们在取代N-(3-氧代烷基)脲和硫脲的级联环化中的重要性(Fisyuk, 2012)。

生物学和药理活性

Liu等人(2019)证明了3,4-二氢嘧啶-2(1H)-酮化合物(DHPMs)具有显著的生物活性。他们发现在DHPMs中进行特定结构修饰可以增强其抗肿瘤活性,暗示了在抗癌药物设计中的潜力(Liu et al., 2019)。Bhosale等人(2021)还回顾了四氢嘧啶-2-酮衍生物的合成、表征和药理活性,指出它们具有低毒性,并在各种制药应用中具有潜力。这些衍生物在许多药物的制造中充当中间体,并在抗菌、细胞毒性、抗真菌和抗炎活性中显示出潜力(Bhosale, Sarvanan, & Dighe, 2021)。

化学反应和合成技术

Ahmed等人(2009)开发了一种改良的Biginelli环缩合反应,用于合成各种3,4-二氢嘧啶-2(1H)-酮的衍生物,突出了这一过程的效率(Ahmed, Khan, Habibullah, & Keshari, 2009)。Singh等人(2009)探索了3,4-二氢嘧啶-2(1H)-酮的选择性N1-烷基化,展示了合成的多功能性及其创造具有不同生物活性的多样衍生物的潜力(Singh et al., 2009)。

结构分析和修饰

Memarian和Sanchooli(2016)专注于四氢嘧啶酮衍生物的结构分析,研究它们的电子密度和氧化行为,这对它们的制药应用至关重要(Memarian & Sanchooli, 2016)。

未来方向

Tetrahydropyrimidin-4(1H)-one and its derivatives have shown potential in various areas of research. For instance, phenyl ureas derived from 4-oxotetrahydropyrimidine have shown potential as novel capsid assembly modulators of hepatitis B virus . These compounds may serve as leads for future developments of novel antivirals against HBV .

属性

IUPAC Name |

1,3-diazinan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c7-4-1-2-5-3-6-4/h5H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABIAKDIZVCTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601987 | |

| Record name | Tetrahydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydropyrimidin-4(1H)-one | |

CAS RN |

10167-09-6 | |

| Record name | Tetrahydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)

![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)